4-Ethoxy-1,5-dimethyl-1H-pyrimidin-2-one
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Overview
Description
4-Ethoxy-1,5-dimethyl-1H-pyrimidin-2-one is an organic compound with the molecular formula C8H12N2O2 It belongs to the pyrimidinone family, characterized by a pyrimidine ring with an oxygen atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-1,5-dimethyl-1H-pyrimidin-2-one typically involves the reaction of ethyl acetoacetate with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidinone ring. The reaction conditions often include heating the mixture to reflux and maintaining an acidic pH to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-1,5-dimethyl-1H-pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidinone ring to a dihydropyrimidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the ethoxy group.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidinone derivatives.
Scientific Research Applications
4-Ethoxy-1,5-dimethyl-1H-pyrimidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-1,5-dimethyl-1H-pyrimidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
4-Methoxy-1,5-dimethyl-1H-pyrimidin-2-one: Similar structure but with a methoxy group instead of an ethoxy group.
4-Ethyl-1,5-dimethyl-1H-pyrimidin-2-one: Similar structure but with an ethyl group instead of an ethoxy group.
Uniqueness: 4-Ethoxy-1,5-dimethyl-1H-pyrimidin-2-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the ethoxy group can affect the compound’s solubility, stability, and overall pharmacokinetic properties, making it distinct from its analogs.
Properties
Molecular Formula |
C8H12N2O2 |
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Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-ethoxy-1,5-dimethylpyrimidin-2-one |
InChI |
InChI=1S/C8H12N2O2/c1-4-12-7-6(2)5-10(3)8(11)9-7/h5H,4H2,1-3H3 |
InChI Key |
SZIRNQAHLXWJJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=O)N(C=C1C)C |
Origin of Product |
United States |
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